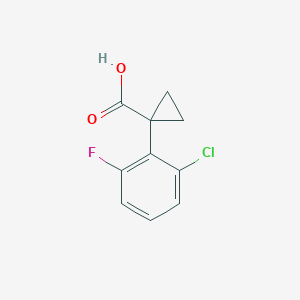
methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate: is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group attached to a hydroxyacetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 3-chloro-2-methoxyphenylacetic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate involves its interaction with various molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate
- Methyl 2-(3-chloro-2-hydroxyphenyl)-2-hydroxyacetate
- Methyl 2-(3-chloro-2-ethoxyphenyl)-2-hydroxyacetate
Uniqueness: Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups can enhance its solubility, stability, and potential biological activity compared to similar compounds.
特性
CAS番号 |
1892225-43-2 |
|---|---|
分子式 |
C10H11ClO4 |
分子量 |
230.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



